molecular formula C18H11Cl3 B14587223 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-92-9

1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene

Cat. No.: B14587223
CAS No.: 61576-92-9
M. Wt: 333.6 g/mol
InChI Key: VUIJMPDVBDEMLH-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene: is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring. This compound is part of a larger class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene typically involves the chlorination of precursor aromatic compounds. One common method is the catalytic hydrogenation of 3,5-dichloronitrobenzene, followed by a Bamberger rearrangement . Another approach involves the reaction of 3,5-dichlorobenzonitrile with sodium hydroxide under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, where benzene derivatives are treated with chlorine gas in the presence of a catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used under high-temperature conditions.

    Electrophilic Aromatic Substitution: Reagents such as chlorine gas, nitric acid, and sulfuric acid are used in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Nucleophilic Substitution: Products include phenols and ethers.

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms on the benzene ring make it more reactive towards nucleophiles, facilitating various chemical transformations. The compound can also act as an electron-withdrawing group, influencing the reactivity of other functional groups attached to the benzene ring .

Comparison with Similar Compounds

Uniqueness: 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other chlorinated aromatic compounds may not be suitable.

Properties

CAS No.

61576-92-9

Molecular Formula

C18H11Cl3

Molecular Weight

333.6 g/mol

IUPAC Name

1,3-dichloro-5-[4-(4-chlorophenyl)phenyl]benzene

InChI

InChI=1S/C18H11Cl3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11H

InChI Key

VUIJMPDVBDEMLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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